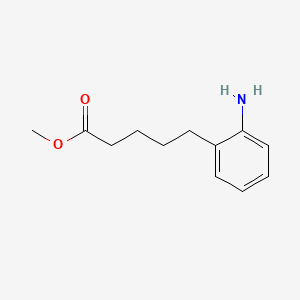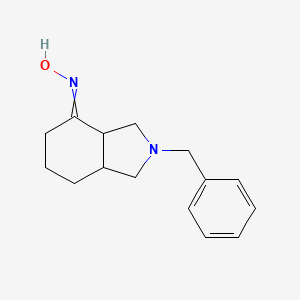
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials might include purine derivatives and specific reagents to introduce the 2-ethoxy-2-methyl-1,3-dioxan-5-yl group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions might involve the gain of electrons, reducing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Synthetic Purine Derivatives: Compounds like 6-thioguanine or azathioprine used in chemotherapy.
Uniqueness
What sets 2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one apart is its unique structural features, such as the 2-ethoxy-2-methyl-1,3-dioxan-5-yl group, which may confer specific chemical properties and biological activities not found in other purine derivatives.
Properties
Molecular Formula |
C13H19N5O5 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-amino-9-[(2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-3-21-13(2)22-4-8(5-23-13)20-7-18-6-15-9-10(18)16-12(14)17-11(9)19/h6,8H,3-5,7H2,1-2H3,(H3,14,16,17,19) |
InChI Key |
XJDTZWMVNFGTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(CO1)OCN2C=NC3=C2N=C(NC3=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)




![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)


